molecular formula C23H25N3O3 B2977524 1-[(2-Methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775462-23-1

1-[(2-Methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No.: B2977524
CAS No.: 1775462-23-1
M. Wt: 391.471
InChI Key: SGCDZDISGHIZMI-UHFFFAOYSA-N
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Description

1-[(2-Methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a synthetically designed organic compound of significant interest in medicinal chemistry and preclinical pharmaceutical research. It features a piperidine core that is strategically substituted with a (2-methoxyphenyl)acetyl group and a (3-phenyl-1,2,4-oxadiazol-5-yl)methyl moiety. The 1,2,4-oxadiazole ring is a well-characterized pharmacophore known to contribute to a broad spectrum of biological activities, as evidenced by its presence in compounds investigated for anticonvulsant , anti-inflammatory, and autoimmune disease applications . This ring system is valued for its role as a bioisostere, capable of mimicking carboxylic acids, esters, and other functional groups to potentially enhance drug-like properties . The specific molecular architecture of this compound, combining the piperidine scaffold with the 1,2,4-oxadiazole unit, suggests potential for interaction with various central nervous system (CNS) and other biological targets. Researchers may find it a valuable chemical tool for probing neurological pathways or for inclusion in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-28-20-10-6-5-9-19(20)16-22(27)26-13-11-17(12-14-26)15-21-24-23(25-29-21)18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCDZDISGHIZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Acylation of piperidine: The piperidine ring is acylated with 2-methoxyphenylacetyl chloride in the presence of a base such as triethylamine.

    Coupling reaction: The final step involves coupling the acylated piperidine with the 1,2,4-oxadiazole derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of carboxylic acids or phenols.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

1-[(2-Methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxyphenyl and oxadiazole groups may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications on the Piperidine Core

Compound Name Substituents Key Differences Molecular Weight Potential Applications References
Target Compound 1-(2-Methoxyphenyl)acetyl, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl Reference compound ~419.5 (estimated) Enzyme inhibition, receptor binding (inferred)
4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine 4-(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl) Lacks acetyl group; methoxy directly on phenyl ring ~301.8 () Unknown, but structural similarity suggests CNS or metabolic activity
4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine HCl 4-(3-(1-Methoxycyclopentyl)oxadiazole)methyl Cyclopentyl-methoxy substituent instead of phenyl 301.8 Possible solubility enhancement due to cyclic ether
1-Benzoyl-4-({4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}carbonyl)piperidine Dual piperidine cores with benzoyl group Increased molecular complexity; potential for dual-target binding ~495.6 (estimated) Multifunctional enzyme inhibition

Modifications on the 1,2,4-Oxadiazole Ring

Compound Name Oxadiazole Substituent Key Differences Molecular Weight Pharmacological Notes References
Target Compound 3-Phenyl Baseline for comparison ~419.5 Rigid aromatic group enhances target affinity
4-(3-(4-Trifluoromethylphenyl)-oxadiazol-5-yl)morpholine 3-(4-Trifluoromethylphenyl) Morpholine core; CF3 group improves lipophilicity ~356.3 Antidiabetic activity (Figure 13 in )
1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine 3-Diphenylmethyl Bulkier substituent; methoxymethyl on piperidine ~433.5 CRBP1 inhibition (crystallographic evidence)
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine HCl 3-(4-Methylphenyl) Methyl group enhances hydrophobicity 295.8 Unspecified bioactivity; structural analog for SAR studies

Functional Group Variations

  • Acetyl vs. Carboxylic Acid Derivatives : The target compound’s acetyl group (electron-withdrawing) contrasts with carboxylic acid derivatives (e.g., 1-[[5-methyl-2-(4-isopropylphenyl)-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid), which may influence ionization state and membrane permeability .
  • Trifluoromethyl vs. Methoxy Groups : Substituting phenyl with trifluoromethylphenyl () increases metabolic stability and binding affinity due to fluorine’s electronegativity .

Key Research Findings and Implications

  • CRBP1 Inhibition: The diphenylmethyl-oxadiazole analog () demonstrated crystallographic binding to retinol-binding protein 1, suggesting the target compound could be optimized for similar applications .
  • Antidiabetic Potential: Morpholine derivatives with trifluoromethylphenyl-oxadiazole () highlight the role of heterocycles in diabetes drug development, though the target compound’s acetyl group may require further evaluation for this purpose .
  • Synthetic Flexibility : and showcase the ease of modifying piperidine and oxadiazole groups, enabling rapid structure-activity relationship (SAR) studies for tailored bioactivity .

Biological Activity

The compound 1-[(2-Methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a piperidine derivative that has garnered attention due to its potential biological activities. This article reviews its biological properties, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound involves the acylation of piperidine with a methoxyphenyl acetyl group and the introduction of a 1,2,4-oxadiazole moiety. The synthetic route typically includes the following steps:

  • Formation of the piperidine core through cyclization.
  • Acetylation using 2-methoxyphenylacetyl chloride.
  • Coupling with 3-phenyl-1,2,4-oxadiazol-5-methyl to yield the final product.

Anticonvulsant Activity

Research has indicated that compounds with similar structures exhibit anticonvulsant activity. For instance, derivatives containing oxadiazole rings have been screened for their efficacy against seizures in animal models. In one study, various oxadiazole derivatives were assessed for their potential as anticonvulsants using the maximal electroshock seizure (MES) model in Wistar rats. The most promising compounds demonstrated significant protection against seizures compared to standard treatments like phenytoin .

Antimicrobial Properties

The biological activity of piperidine derivatives often extends to antimicrobial effects. Compounds similar to This compound have shown activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for various derivatives indicate effective antibacterial properties against both Gram-positive and Gram-negative bacteria. For example:

CompoundMIC (µg/mL)Bacterial Strain
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
Compound C128Pseudomonas aeruginosa

This table illustrates the varying degrees of effectiveness among different derivatives .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. Modifications in substituents on the piperidine ring or the oxadiazole moiety can significantly influence potency and selectivity. For instance:

  • Electron-donating groups on the aromatic ring enhance activity.
  • Alkyl substitutions on the nitrogen atom can improve solubility and bioavailability.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Anticonvulsant Evaluation : A study focused on a series of oxadiazole-piperazine derivatives showed that specific substitutions led to enhanced anticonvulsant effects without significant neurotoxicity .
  • Antimicrobial Testing : Another investigation into piperidine derivatives revealed that modifications at specific positions led to increased antibacterial activity against resistant strains of bacteria .

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